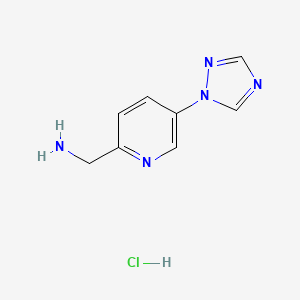

(5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine hydrochloride” is a derivative of 1,2,4-triazole . These derivatives are known to exhibit promising anticancer properties . They have been synthesized and evaluated against various human cancer cell lines .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The yield of these compounds can vary, for example, one of the derivatives had a yield of 58% .Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . Some of these compounds display an unusual 1D + 3D → 3D polythreaded supramolecular architecture .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions are carefully controlled to ensure the correct product is formed .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For example, IR spectra show absorption bands resulting from C-H stretching and from the skeletal vibrations of the aromatic rings .Aplicaciones Científicas De Investigación

Antifungal Activity

The 1,2,4-triazole ring is known for its antifungal properties. Compounds with this moiety, such as our subject compound, have been synthesized and tested against various fungal strains. They have shown efficacy against Candida albicans and Rhodotorula mucilaginosa , with minimum inhibitory concentrations (MIC) values ≤ 25 µg/mL . This suggests potential use in treating fungal infections, especially in immunocompromised patients.

Anticancer Potential

Derivatives of 1,2,4-triazole have been evaluated for their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549. Some compounds have shown promising cytotoxic activity with IC50 values lower than 12 μM against the Hela cell line . This indicates a potential for the development of new anticancer agents.

Aromatase Inhibition

Aromatase is an enzyme involved in estrogen biosynthesis and is a therapeutic target for hormone-dependent cancers. Molecular docking studies suggest that triazole derivatives can bind effectively to the aromatase enzyme, indicating potential use as aromatase inhibitors . This could be particularly useful in the treatment of breast cancer.

Antibacterial Properties

The triazole ring system has also been associated with antibacterial activity. While specific studies on our compound of interest are limited, related structures have shown antibacterial efficacy, suggesting that it may also possess similar properties .

Antidiabetic Activity

Sulfonamide derivatives, which are structurally related to our compound, have shown antidiabetic activity. Given the structural similarity, there is potential for the compound to act as an antidiabetic agent, although further research would be necessary to confirm this .

Anti-inflammatory Effects

Compounds with a triazole ring have been reported to exhibit anti-inflammatory effects. This is another potential application for our compound, which could be explored for the treatment of inflammatory conditions .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

- However, we can explore analogous compounds to gain insights. For instance, some 1,2,4-triazole derivatives act as aromatase inhibitors, binding to the iron in the heme moiety of cytochrome P450 (CYP-450) enzymes. These inhibitors play a crucial role in treating hormone-dependent breast cancer by blocking the conversion of androgens to estrogens .

Target of Action

Mode of Action

Propiedades

IUPAC Name |

[5-(1,2,4-triazol-1-yl)pyridin-2-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5.ClH/c9-3-7-1-2-8(4-11-7)13-6-10-5-12-13;/h1-2,4-6H,3,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCFHNKUACKTIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N2C=NC=N2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidin-2-yl}-1H-indole](/img/structure/B3006049.png)

![N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B3006053.png)

![N-(2-hydroxyphenyl)-3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]benzamide](/img/structure/B3006056.png)

![3-(Tert-butyl)-3-methyl-2,3-dihydrobenzo[4,5]thiazolo[2,3-c][1,2,4]triazole acetate](/img/structure/B3006061.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3006066.png)

![(3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3006069.png)

![3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B3006070.png)